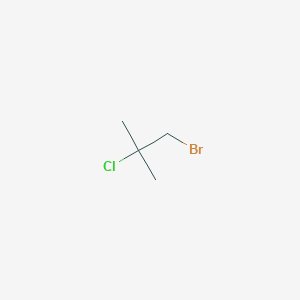
1-Bromo-2-chloro-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-2-methylpropane, also known as tert-butyl chloride, is a colorless liquid that is widely used in organic chemistry. It is a highly reactive compound that can be used in a variety of chemical reactions, including nucleophilic substitution, elimination, and radical reactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-2-methylpropane varies depending on the type of reaction it is involved in. In nucleophilic substitution reactions, it acts as an electrophile, while in elimination reactions, it acts as a leaving group. In radical reactions, it can act as both an initiator and a chain terminator.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Bromo-2-chloro-2-methylpropane. However, it has been shown to be toxic to some microorganisms, including bacteria and fungi. It can also cause skin and eye irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Bromo-2-chloro-2-methylpropane in lab experiments is its high reactivity, which makes it useful in a variety of chemical reactions. However, it is also highly toxic and can be dangerous if not handled properly. In addition, it is not suitable for all types of reactions and may not be the best choice for some experiments.
Orientations Futures
There are several future directions for research on 1-Bromo-2-chloro-2-methylpropane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a drug delivery system or as a precursor to novel pharmaceuticals. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
In conclusion, 1-Bromo-2-chloro-2-methylpropane is a highly reactive compound that is widely used in organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.
Méthodes De Synthèse
1-Bromo-2-chloro-2-methylpropane can be synthesized by reacting 1-Bromo-2-chloro-2-methylpropane alcohol with hydrochloric acid and sodium bromide. The reaction takes place in the presence of sulfuric acid as a catalyst. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
1-Bromo-2-chloro-2-methylpropane is widely used in scientific research as a reactant in organic chemistry. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it is also used as a solvent in some chemical reactions.
Propriétés
Numéro CAS |
10601-61-3 |
|---|---|
Nom du produit |
1-Bromo-2-chloro-2-methylpropane |
Formule moléculaire |
C4H8BrCl |
Poids moléculaire |
171.46 g/mol |
Nom IUPAC |
1-bromo-2-chloro-2-methylpropane |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3 |
Clé InChI |
IIVVWOUHWDRSBE-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)Cl |
SMILES canonique |
CC(C)(CBr)Cl |
Autres numéros CAS |
10601-61-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



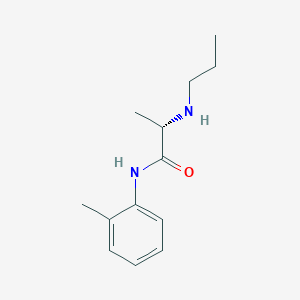
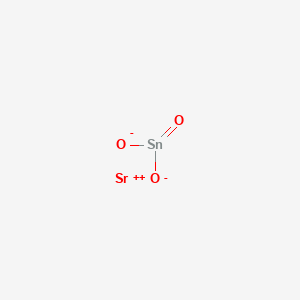
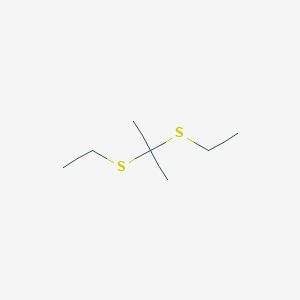
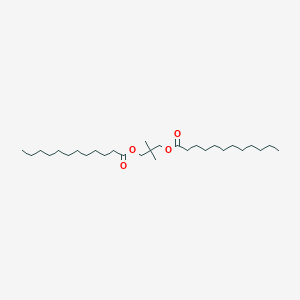
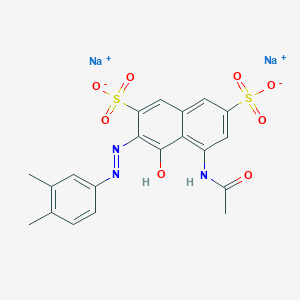
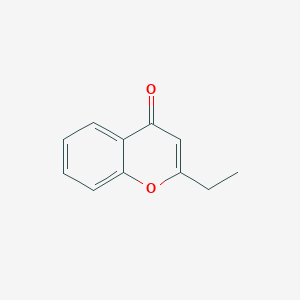
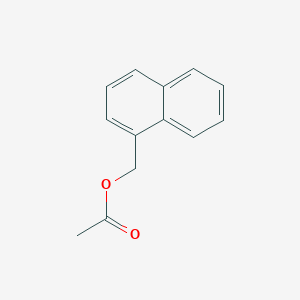
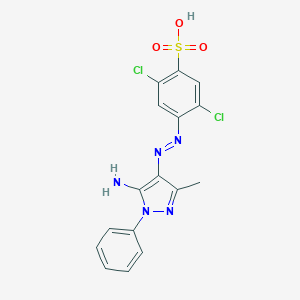

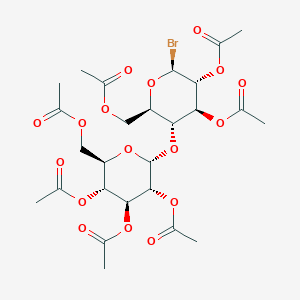
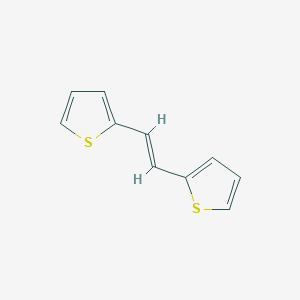
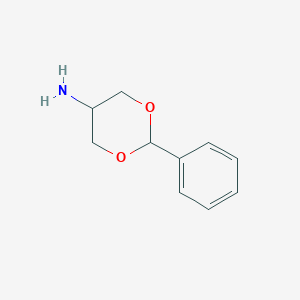
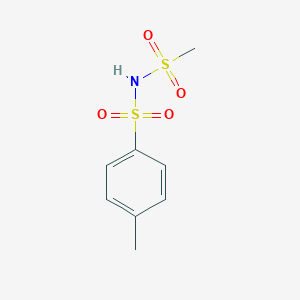
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)